molecular formula C19H24ClNO3 B12743442 2-Phenoxypropionic acid alpha-((dimethylamino)methyl)benzyl ester hydrochloride CAS No. 108984-36-7

2-Phenoxypropionic acid alpha-((dimethylamino)methyl)benzyl ester hydrochloride

Cat. No.: B12743442
CAS No.: 108984-36-7
M. Wt: 349.8 g/mol
InChI Key: KIQWYIPWPUMNQL-UHFFFAOYSA-N
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Description

2-Phenoxypropionic acid alpha-((dimethylamino)methyl)benzyl ester hydrochloride is a chemical compound with the molecular formula C19H23NO3·HCl. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxypropionic acid alpha-((dimethylamino)methyl)benzyl ester hydrochloride typically involves the esterification of 2-Phenoxypropionic acid with alpha-((dimethylamino)methyl)benzyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions with a suitable solvent such as methanol or ethanol. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxypropionic acid alpha-((dimethylamino)methyl)benzyl ester hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted esters or amides.

Scientific Research Applications

2-Phenoxypropionic acid alpha-((dimethylamino)methyl)benzyl ester hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-Phenoxypropionic acid alpha-((dimethylamino)methyl)benzyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Phenoxypropionic acid: A related compound with similar chemical properties but without the dimethylamino and benzyl ester groups.

    Alpha-((dimethylamino)methyl)benzyl alcohol: Another related compound that serves as a precursor in the synthesis of the ester.

Uniqueness

2-Phenoxypropionic acid alpha-((dimethylamino)methyl)benzyl ester hydrochloride is unique due to its specific ester and hydrochloride salt forms, which confer distinct chemical and physical properties. These properties make it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective.

Properties

CAS No.

108984-36-7

Molecular Formula

C19H24ClNO3

Molecular Weight

349.8 g/mol

IUPAC Name

[2-(dimethylamino)-1-phenylethyl] 2-phenoxypropanoate;hydrochloride

InChI

InChI=1S/C19H23NO3.ClH/c1-15(22-17-12-8-5-9-13-17)19(21)23-18(14-20(2)3)16-10-6-4-7-11-16;/h4-13,15,18H,14H2,1-3H3;1H

InChI Key

KIQWYIPWPUMNQL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC(CN(C)C)C1=CC=CC=C1)OC2=CC=CC=C2.Cl

Origin of Product

United States

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